molecular formula C11H13F3N2O3 B2567220 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid CAS No. 2093959-73-8

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid

カタログ番号: B2567220
CAS番号: 2093959-73-8
分子量: 278.231
InChIキー: RDJSQBJNXDGMID-KVZVIFLMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3aR,6aS)-Octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid (CAS: 2093959-73-8) is a bicyclic amine derivative with a fused pyrrolo[3,4-c]pyrrole core and a propargyl ketone functional group. The trifluoroacetic acid (TFA) acts as a counterion, forming a stable salt to enhance solubility . Key structural features include:

  • Molecular formula: C₁₁H₁₃F₃N₂O₃ (base + TFA)
  • Molecular weight: 278.23 g/mol
  • Stereochemistry: The (3aR,6aS) configuration ensures a rigid, cis-fused bicyclic system, critical for binding to biological targets .
  • Functional groups: The alkyne (prop-2-yn-1-one) moiety provides a reactive site for conjugation or further derivatization, while the pyrrolidine nitrogen atoms enable hydrogen bonding and charge interactions .

This compound is frequently utilized as a building block in medicinal chemistry, particularly in the synthesis of retinol-binding protein 4 (RBP4) antagonists and autotaxin inhibitors .

特性

IUPAC Name

1-[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]prop-2-yn-1-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.C2HF3O2/c1-2-9(12)11-5-7-3-10-4-8(7)6-11;3-2(4,5)1(6)7/h1,7-8,10H,3-6H2;(H,6,7)/t7-,8+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJSQBJNXDGMID-KVZVIFLMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)N1CC2CNCC2C1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC(=O)N1C[C@H]2CNC[C@H]2C1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

  • Method 1: : The synthesis begins with the cyclization of appropriate precursor compounds under catalytic conditions, followed by alkynylation to introduce the propynone moiety.

  • Method 2: : Another approach involves the reduction of a diene precursor, followed by subsequent functionalization to install the trifluoroacetic acid group.

  • Reaction Conditions: : Common conditions include the use of palladium catalysts, base (e.g., sodium hydroxide), and controlled temperature ranges (e.g., 0-50°C).

Industrial Production Methods

  • Large-scale production employs batch reactors with optimized catalysts and controlled environment to ensure high yield and purity. Use of automated systems for real-time monitoring and adjustment of reaction parameters.

化学反応の分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially forming epoxides or other oxygenated derivatives.

  • Reduction: : Reduction may lead to the formation of saturated derivatives, eliminating double or triple bonds.

  • Substitution: : Nucleophilic and electrophilic substitution reactions, especially on the propynone moiety, are feasible.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like KMnO4, H2O2.

  • Reduction: : Catalytic hydrogenation using H2/Pd-C.

  • Substitution: : Use of nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., halides).

Major Products

  • From Oxidation: : Epoxides or hydroxyl derivatives.

  • From Reduction: : Saturated hydrocarbons.

  • From Substitution: : Alkylated or arylated derivatives.

科学的研究の応用

Antiviral Activity

Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole compounds exhibit promising antiviral properties , particularly against HIV. A study detailed in a patent describes their effectiveness in treating retroviral infections by acting on CCR5 receptors, which are crucial for HIV entry into cells. The compounds can potentially enhance the efficacy of existing antiretroviral therapies by providing a new mechanism to combat viral resistance and improve patient outcomes .

Anti-inflammatory Effects

The octahydropyrrolo[3,4-c]pyrrole derivatives have also been identified as histamine H4 receptor ligands , suggesting their use in treating various inflammatory disorders. The H4 receptor plays a significant role in mediating allergic responses and inflammation. Compounds targeting this receptor could be beneficial in managing conditions such as asthma, allergic rhinitis, and other inflammatory diseases .

Cancer Research

Recent studies have explored the anticancer potential of pyrrole derivatives. For instance, some compounds have demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and EACC (esophageal adenocarcinoma). The mechanism involves inducing apoptosis and inhibiting cell proliferation through various pathways . The structural complexity of these compounds allows for diverse interactions within cellular environments, making them candidates for further investigation in cancer therapeutics.

Case Study 1: Antiviral Efficacy

A clinical trial evaluated the effectiveness of octahydropyrrolo[3,4-c]pyrrole derivatives in patients with HIV. The study found that these compounds significantly reduced viral loads compared to standard treatments alone. The mechanism was attributed to their ability to inhibit viral entry by blocking CCR5 receptors .

Case Study 2: Inflammation Reduction

In a preclinical study involving animal models with induced asthma, administration of histamine H4 receptor ligands resulted in decreased airway hyperresponsiveness and inflammation markers. This suggests that octahydropyrrolo[3,4-c]pyrrole derivatives could serve as a novel approach for asthma management .

Summary Table of Applications

Application AreaMechanism/EffectReference
AntiviralCCR5 receptor inhibition
Anti-inflammatoryHistamine H4 receptor modulation
Cancer treatmentInduction of apoptosis

作用機序

The compound's mechanism involves interaction with specific molecular targets through its functional groups. The octahydropyrrolo[3,4-c]pyrrole ring provides a rigid framework that can interact with enzymes or receptors, while the propynone moiety may act as a reactive handle for covalent modifications.

Molecular Targets and Pathways

  • Enzymes: : Potential inhibition or activation of enzymes involved in metabolic pathways.

  • Receptors: : Binding to cellular receptors, modulating signal transduction pathways.

類似化合物との比較

Comparison with Structurally Related Compounds

Key Observations:
  • Bioactivity : The benzotriazole-containing analogue (IC₅₀ = 9.86 nM) exhibits superior potency compared to the target compound, highlighting the role of aromatic substituents in enhancing target affinity .
  • Structural Flexibility : The pyrimidine-4-carboxylic acid derivative (IC₅₀ = 0.6 µM) demonstrates that polar groups improve solubility but may reduce membrane permeability .
  • Counterion Effects : The TFA counterion in the target compound enhances crystallinity and stability, whereas free-base analogues (e.g., hydrochloride salts in ) prioritize different solubility profiles .
Key Observations:
  • Synthetic Accessibility : The target compound’s synthesis (via Boc deprotection) is simpler than analogues requiring transition-metal catalysis (e.g., ) .
  • Solubility Trade-offs : The TFA salt improves aqueous solubility compared to neutral derivatives but may introduce acidity-related stability issues .

Patent Landscape and Therapeutic Potential

  • RBP4 Antagonists : Derivatives with pyrimidine-carboxylic acid moieties () are prioritized for metabolic disorders, while the target compound serves as an intermediate .
  • Autotaxin Inhibitors: The benzotriazole derivative () is patented for fibrosis and cancer due to its nanomolar potency, a feature absent in the target compound .
  • CNS Applications : Triazole- and pyridine-containing analogues () are explored for blood-brain barrier penetration, leveraging their moderate logP values .

生物活性

The compound 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid is a pyrrole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical details:

  • IUPAC Name : 1-((3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)prop-2-yn-1-one 2,2,2-trifluoroacetate
  • CAS Number : 2093959-73-8
  • Molecular Formula : C9H12N2O2F3
  • Molecular Weight : 239.20 g/mol
  • Appearance : Powder
  • Purity : ≥95% .

Anticancer Activity

Research has indicated that pyrrole derivatives exhibit significant anticancer properties. In a study investigating various fused pyrrole compounds, certain derivatives demonstrated notable cytotoxic effects against cancer cell lines such as HepG-2 and EACC. The antiproliferative activity was evaluated using resazurin assays, which measure cellular viability .

The mechanism by which these compounds exert their biological effects often involves modulation of apoptotic pathways. For instance, the activation of caspase enzymes has been linked to the apoptotic effects observed in certain pyrrole derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through caspase-dependent pathways .

Anti-inflammatory Properties

In addition to anticancer activity, some studies have highlighted the anti-inflammatory effects of pyrrole derivatives. Compounds containing the pyrrol-2-one moiety have been identified as inhibitors of pro-inflammatory cytokines and have shown potential in reducing inflammation in various models .

Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against HepG-2 and EACC
Apoptotic InductionActivation of caspases
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntioxidantScavenging free radicals

Case Study 1: Cytotoxicity Evaluation

In a controlled experiment, a series of pyrrole derivatives including 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one; trifluoroacetic acid were tested for their cytotoxic properties against various cancer cell lines. The study utilized both MTT and resazurin assays to assess cell viability post-treatment. Results indicated that several compounds significantly reduced cell viability at concentrations ranging from 50 to 200 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of pyrrole derivatives. The study utilized an in vivo model to evaluate the effect of these compounds on inflammation-induced edema. The results demonstrated that treatment with the compound led to a significant reduction in edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the recommended synthetic routes for preparing the bicyclic pyrrolo[3,4-c]pyrrole core of this compound?

Answer: The bicyclic pyrrolo[3,4-c]pyrrole scaffold can be synthesized via palladium-catalyzed amination followed by Boc-deprotection. For example, palladium-mediated coupling of halogenated aromatic precursors (e.g., bromobenzene derivatives) with tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate intermediates yields protected amines. Subsequent HCl-mediated deprotection generates the free amine, which can react with propargyl ketones or esters to form the final structure . Key considerations:

  • Catalyst selection : Pd(PPh₃)₄ is effective for coupling sterically hindered substrates.
  • Purification : Use silica gel chromatography with gradient elution (e.g., 5–20% MeOH in DCM) to isolate intermediates.

Q. How can trifluoroacetic acid (TFA) influence the characterization of this compound via NMR?

Answer: TFA, often used as a counterion or solvent, introduces sharp singlets near δ 8.5 ppm (¹H NMR) and δ 116–120 ppm (¹⁹F NMR). To mitigate interference:

  • Sample preparation : Lyophilize the compound to remove residual TFA, then redissolve in deuterated solvents (e.g., DMSO-d₆).
  • Spectral subtraction : Use a TFA-free reference spectrum for baseline correction.
  • Advanced techniques : 2D NMR (e.g., HSQC, HMBC) helps resolve overlapping signals from the pyrrolo-pyrrole backbone .

Q. What analytical techniques are critical for confirming the stereochemistry of the (3aR,6aS) configuration?

Answer:

Technique Application Reference Data
X-ray crystallography Resolve absolute configurationSHELXL refinement (R-factor < 0.05)
Circular Dichroism (CD) Detect chiral centers in solutionCompare with known (3aR,6aS) standards
NOESY NMR Identify spatial proximity of protonsCross-peaks between H-3a and H-6a confirm relative stereochemistry

Advanced Research Questions

Q. How can synthetic yields be optimized for the propargyl ketone coupling step?

Answer: Low yields (<50%) in propargyl ketone coupling often arise from steric hindrance or competing side reactions. Optimization strategies:

  • Temperature control : Conduct reactions at −20°C to suppress ketone enolization.
  • Catalyst loading : Increase Pd(OAc)₂ to 10 mol% for sluggish substrates.
  • Additives : Use 1,2-bis(diphenylphosphino)ethane (dppe) to stabilize Pd intermediates .
    Validation : Monitor reaction progress via LC-MS (e.g., ESI+ m/z [M+H]+ = calculated mass ± 0.5 Da) .

Q. How should researchers address contradictions in crystallographic data vs. computational modeling for this compound?

Answer: Discrepancies may arise from dynamic disorder or solvent effects in crystallography vs. gas-phase DFT calculations. Steps for resolution:

Re-refine crystallographic data : Use SHELXL’s TWIN/BASF commands to model disorder .

Solvent masking : Exclude electron density from disordered solvent molecules.

DFT adjustments : Include implicit solvent models (e.g., PCM for DMSO) to align with experimental conditions .
Example : A 0.1 Å deviation in bond lengths may indicate torsional flexibility in the pyrrolo-pyrrole ring .

Q. What strategies mitigate TFA-induced interference in mass spectrometry (MS) analysis?

Answer: TFA adducts ([M+CF₃COO]⁻) dominate in negative-ion MS, suppressing signal intensity. Solutions:

  • Ion-pairing agents : Replace TFA with 0.1% formic acid in LC-MS mobile phases.
  • Desalting columns : Use C18 cartridges to remove TFA prior to MS.
  • High-resolution MS : Differentiate adducts via exact mass (e.g., m/z 114.0095 for TFA⁻) .

Q. How can researchers validate the biological activity of this compound against off-target binding?

Answer:

  • Surface Plasmon Resonance (SPR) : Screen against a panel of structurally related receptors (e.g., GPCRs, kinases).
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts.
  • Control experiments : Use enantiomerically pure (3aS,6aR) analogs to rule out stereochemical promiscuity .

Q. What are the stability challenges for this compound under aqueous conditions, and how are they managed?

Answer: The propargyl ketone moiety is prone to hydrolysis. Stabilization methods:

  • Lyophilization : Store as a lyophilized powder at −80°C.
  • Buffering : Use pH 7.4 phosphate buffers with 5% DMSO to minimize degradation.
  • Accelerated stability testing : Monitor degradation products (e.g., propiolic acid) via UPLC at 40°C/75% RH .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。